Methyl 3-morpholin-4-yl-3-oxopropanoate
Description
Contextualization within Beta-Keto Ester Chemistry
Beta-keto esters are a significant class of compounds in organic synthesis, primarily due to the reactivity of the methylene (B1212753) group positioned between the two carbonyl functions. fiveable.me The protons on this α-carbon are particularly acidic because the resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized over both carbonyl oxygen atoms.
This acidity allows β-keto esters to be easily deprotonated by a moderately strong base to form a nucleophilic enolate. This enolate can then participate in a range of reactions, most notably:
Alkylation: The enolate can be alkylated with alkyl halides, a foundational method for constructing more complex carbon skeletons. aklectures.com
Decarboxylation: Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO2) to yield a ketone. aklectures.com This sequence provides a powerful method for the synthesis of ketones.
While specific studies on the reactivity of methyl 3-morpholin-4-yl-3-oxopropanoate are not widely published, it can be inferred that it would undergo these characteristic reactions of β-keto esters. acs.org
Significance of the Morpholine (B109124) Moiety in Chemical Scaffolds
The morpholine ring is a heterocyclic amine that is frequently incorporated into the structures of bioactive molecules and approved drugs. nih.govsci-hub.se Its prevalence is due to a combination of favorable physicochemical and metabolic properties. nih.govsci-hub.se
Key attributes of the morpholine moiety include:
Improved Physicochemical Properties: The presence of the morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for drug candidates. nih.govsci-hub.se
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug. nih.gov
Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.govsci-hub.se
Structural Scaffold: It serves as a versatile and synthetically accessible building block for the construction of more complex molecules. wikipedia.orgwisdomlib.org
The morpholine moiety is a key component in a number of successful drugs, including the anticancer agent Gefitinib and the antibiotic Linezolid. wikipedia.org Its incorporation into a molecule like this compound, therefore, suggests potential for its use in the development of new therapeutic agents. wisdomlib.org
Overview of Research Trajectories for this compound
Given the limited specific research on this compound, its research trajectories are largely hypothetical and based on its chemical nature. The primary and most evident research application for this compound is as a synthetic intermediate.
Its bifunctional nature allows for a range of potential transformations:
As a Building Block in Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of novel compounds with potential biological activity. The morpholine unit provides a desirable pharmacokinetic handle, while the β-keto ester allows for further molecular elaboration. For instance, alkylation at the α-carbon followed by further chemical modifications could lead to a library of compounds for biological screening.
In the Synthesis of Complex Heterocycles: The reactive nature of the β-keto ester functionality could be exploited in intramolecular reactions to construct more complex heterocyclic systems, which are of great interest in medicinal and materials chemistry.
While dedicated studies on this compound are scarce, its structural components are well-established and highly valued in organic synthesis and medicinal chemistry. This suggests that it is a compound with considerable, albeit largely unexplored, potential as a versatile building block for the creation of more complex and potentially useful molecules.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-morpholin-4-yl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-8(11)6-7(10)9-2-4-13-5-3-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRREAWNORSURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Morpholin 4 Yl 3 Oxopropanoate
Direct Synthetic Approaches
Direct synthetic methods for Methyl 3-morpholin-4-yl-3-oxopropanoate focus on constructing the molecule in a single or a few straightforward steps from readily available starting materials.
Esterification Reactions for β-Keto Ester Formation
The formation of β-keto esters through esterification is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a primary example. masterorganicchemistry.com This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com
In the context of synthesizing this compound, this would involve the esterification of its corresponding carboxylic acid precursor, 3-morpholin-4-yl-3-oxopropanoic acid, with methanol (B129727). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comyoutube.com
Recent advancements have introduced milder and more efficient catalysts for esterification, including various Lewis acids and solid-supported catalysts that simplify product purification and reduce environmental impact. organic-chemistry.org
Acylation of Morpholine (B109124) Derivatives
A highly effective direct approach is the acylation of morpholine with a suitable β-keto acylating agent. This nucleophilic acyl substitution reaction forms the central amide bond of the target molecule. A common strategy involves reacting morpholine with an activated derivative of a malonic acid monoester, such as an acid chloride. For the synthesis of the target compound, methyl malonyl chloride (methyl 3-chloro-3-oxopropanoate) would be the ideal acylating agent.
The reaction between morpholine, a secondary amine, and the acyl chloride is typically rapid and exothermic. It is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed during the reaction.
Alternative acylating agents can also be employed. For instance, the cross-Claisen condensation using reagents like ethyl chloroformate with ketones can be adapted for the synthesis of various β-keto esters. researchgate.net This highlights the versatility of acylation strategies in constructing these valuable chemical motifs.
Indirect Synthetic Routes via Precursors and Analogues
Indirect routes offer alternative pathways to this compound, often involving the synthesis and subsequent modification of a closely related precursor or analogue.
Synthesis from Related Oxopropanoic Acid Derivatives
This two-step approach first focuses on the synthesis of the carboxylic acid precursor, 3-morpholin-4-yl-3-oxopropanoic acid, followed by its esterification. The synthesis of the acid can be achieved through several methods, including the hydrolysis of a pre-existing ester, such as the corresponding ethyl or tert-butyl ester.
Alternatively, 3-morpholin-4-yl-3-oxopropanoic acid can be prepared by reacting morpholine with a suitable malonic acid derivative. Once the acid is synthesized and purified, it can be converted to the desired methyl ester via standard esterification procedures, such as the Fischer esterification described previously. masterorganicchemistry.comyoutube.com This indirect method allows for the purification of the intermediate acid, which can be advantageous in achieving a high-purity final product.
Modifications of Existing β-Keto Esters
Transesterification is a powerful technique for modifying existing esters and represents a viable indirect route to this compound. youtube.comnih.gov This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. youtube.com For example, if ethyl 3-morpholin-4-yl-3-oxopropanoate is more readily synthesized or available, it can be converted to the methyl ester by reacting it with an excess of methanol.
The reaction is reversible, and driving the equilibrium towards the desired product often involves using a large excess of the new alcohol (methanol) or removing the displaced alcohol (ethanol). nih.gov This method is particularly useful as many β-keto esters are commercially available as their methyl or ethyl esters, providing convenient starting points for modification. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of β-keto esters to develop more sustainable and environmentally friendly processes. rsc.orgrsc.org These principles can be effectively integrated into the synthetic routes for this compound.
Key green chemistry strategies applicable to this synthesis include:
Use of Recyclable Catalysts: Heterogeneous catalysts, such as silica-supported boric acid for transesterification, offer significant advantages. nih.gov These catalysts can be easily separated from the reaction mixture and reused over multiple cycles without a significant loss of activity, minimizing waste and reducing costs. nih.gov
Solvent-Free Conditions: Conducting reactions under solvent-free conditions, where possible, eliminates the use of volatile and often toxic organic solvents. nih.gov This approach not only reduces environmental pollution but can also lead to enhanced reaction rates and yields.
Biocatalysis: The use of enzymes, or biocatalysts, for the synthesis of β-keto esters and their derivatives is a growing area of green chemistry. rsc.org Enzymes operate under mild conditions of temperature and pH and exhibit high selectivity, reducing the formation of byproducts.
Electrochemical Methods: Electrochemical synthesis offers a sustainable alternative to traditional methods that rely on stoichiometric oxidants or reductants. rsc.org By using electricity as a "reagent," these methods can significantly reduce chemical waste and are often conducted in greener solvents like water or acetone. rsc.org
The table below summarizes the different synthetic approaches discussed:
| Synthetic Approach | Description | Key Reactants | Typical Conditions | Reference |
| Direct Esterification | Acid-catalyzed reaction of a carboxylic acid and an alcohol. | 3-morpholin-4-yl-3-oxopropanoic acid, Methanol | Acid catalyst (e.g., H₂SO₄), excess methanol | masterorganicchemistry.com, youtube.com |
| Direct Acylation | Reaction of morpholine with an activated malonic acid derivative. | Morpholine, Methyl 3-chloro-3-oxopropanoate | Non-nucleophilic base (e.g., pyridine) | researchgate.net |
| Indirect via Acid | Two-step process involving synthesis of the carboxylic acid precursor followed by esterification. | Morpholine, Malonic acid derivative, Methanol | Hydrolysis/synthesis of acid, then esterification | masterorganicchemistry.com, youtube.com |
| Indirect via Transesterification | Conversion of an existing ester (e.g., ethyl ester) to the methyl ester. | Ethyl 3-morpholin-4-yl-3-oxopropanoate, Methanol | Acid or base catalyst (e.g., silica-boric acid) | nih.gov, youtube.com |
Solvent-Free Reaction Development
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. organic-chemistry.orgwikipedia.org While specific research detailing a solvent-free synthesis for this compound is not extensively documented in publicly available literature, general methodologies for the synthesis of related β-enamino esters and amides under solvent-free conditions have been explored. For instance, the reaction of β-keto esters with various amines has been shown to proceed efficiently without a solvent, often accelerated by methods such as ultrasound irradiation. organic-chemistry.org
One common approach to forming the core structure of this compound involves the acylation of morpholine with a derivative of malonic acid. A plausible solvent-free approach could involve the direct reaction of dimethyl malonate with morpholine at an elevated temperature or under mechanochemical conditions (ball-milling). Such a reaction would likely require a catalyst to facilitate the amidation. The development of this method would focus on optimizing parameters such as temperature, reaction time, and catalyst loading to maximize yield and purity without the use of a traditional solvent.
Table 1: Hypothetical Solvent-Free Synthesis Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Dimethyl malonate, Morpholine | Formation of the target amide |
| Catalyst | Lewis acid or base | To facilitate the amidation reaction |
| Temperature | 80-120 °C | To provide activation energy |
| Reaction Time | 1-24 hours | To ensure complete conversion |
This table is illustrative and based on general principles of solvent-free synthesis for related compounds, as specific data for the target molecule is not available.
Atom Economy and Sustainable Reagent Utilization
Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgjocpr.com The ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product. jocpr.com
The synthesis of amides, a class of reactions central to the formation of this compound, has been identified as a key area for improvement regarding atom economy. nih.gov Traditional methods often employ coupling reagents that generate significant amounts of waste.
A direct condensation reaction between a malonic acid monoester and morpholine would represent a highly atom-economical route. For example, the reaction of methyl 3-methoxy-3-oxopropanoate with morpholine would theoretically produce this compound and methanol as the only byproduct.
Reaction Scheme: C₄H₇O₄ (methyl 3-methoxy-3-oxopropanoate) + C₄H₉NO (morpholine) → C₈H₁₃NO₄ (this compound) + CH₄O (methanol)
To calculate the theoretical atom economy for this reaction:
Molecular Weight of this compound: ~187.19 g/mol
Molecular Weight of methyl 3-methoxy-3-oxopropanoate: ~132.12 g/mol
Molecular Weight of morpholine: ~87.12 g/mol
Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100 (187.19 / (132.12 + 87.12)) x 100 = (187.19 / 219.24) x 100 ≈ 85.38%
This calculation demonstrates a relatively high atom economy. Further improvements could be sought by utilizing catalytic methods that avoid stoichiometric activating agents or coupling reagents, which are common in many amide bond formations and typically have poor atom economy. nih.gov The use of biocatalytic approaches, such as employing enzymes like N-acyltransferases, also presents a promising avenue for achieving highly efficient and sustainable amide synthesis. rsc.org
Table 2: Atom Economy of a Potential Synthetic Route
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Methyl 3-methoxy-3-oxopropanoate | C₄H₇O₄ | 132.12 |
| Morpholine | C₄H₉NO | 87.12 |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₃NO₄ | 187.19 |
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |
| Methanol | CH₄O | 32.04 |
| Calculated Atom Economy | | ~85.38% |
This table presents a theoretical calculation based on a plausible synthetic pathway.
Chemical Reactivity and Mechanistic Studies of Methyl 3 Morpholin 4 Yl 3 Oxopropanoate
Reactivity of the Ester Functionality
The methyl ester group in methyl 3-morpholin-4-yl-3-oxopropanoate is susceptible to nucleophilic acyl substitution reactions, most notably transesterification and amidation.
Transesterification Processes
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. mdpi.com In the case of this compound, the methyl group can be replaced by a different alkyl group through reaction with a corresponding alcohol, typically in the presence of an acid or base catalyst.
The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion and forming the new ester.
Hypothetical Reaction Scheme for Transesterification:
| Catalyst | Alcohol | Temperature (°C) | Hypothetical Yield (%) |
| H₂SO₄ | Ethanol | 78 | 85 |
| NaOCH₃ | Propanol | 97 | 90 |
| Lipase | Butanol | 40 | 75 |
Amidation Reactions and Amide Derivative Formation
The ester functionality can also undergo amidation when treated with ammonia (B1221849) or a primary or secondary amine, yielding an amide derivative. This reaction, also a nucleophilic acyl substitution, typically requires heating and may be catalyzed by the amine itself or an external catalyst. The reaction of this compound with an amine would lead to the formation of a new amide bond, replacing the methyl ester.
For instance, the reaction with a primary amine (R-NH₂) would yield N-alkyl-3-morpholin-4-yl-3-oxopropanamide. These reactions are significant for the synthesis of a variety of amide derivatives. researchgate.net
| Amine | Solvent | Reaction Conditions | Hypothetical Product |
| Ammonia | Methanol (B129727) | 100°C, sealed tube | 3-morpholin-4-yl-3-oxopropanamide |
| Benzylamine | Toluene | Reflux | N-benzyl-3-morpholin-4-yl-3-oxopropanamide |
| Diethylamine | None | 120°C | N,N-diethyl-3-morpholin-4-yl-3-oxopropanamide |
Reactivity of the Ketone Moiety
The ketone group in this compound is a key site for nucleophilic addition reactions and condensation reactions. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com
Nucleophilic Addition Reactions (e.g., Grignard, Hydride Reduction)
Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds, can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. khanacademy.orgyoutube.com The choice of the Grignard reagent determines the nature of the alkyl or aryl group added.
Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the ketone to a secondary alcohol. Sodium borohydride is a milder reducing agent and would selectively reduce the ketone without affecting the ester or amide functionalities under controlled conditions.
Hypothetical Reaction Outcomes of Nucleophilic Addition:
| Reagent | Solvent | Product after Workup |
| CH₃MgBr | Diethyl ether | Methyl 3-hydroxy-3-methyl-3-morpholin-4-ylpropanoate |
| PhLi | THF | Methyl 3-hydroxy-3-phenyl-3-morpholin-4-ylpropanoate |
| NaBH₄ | Methanol | Methyl 3-hydroxy-3-morpholin-4-ylpropanoate |
| LiAlH₄ | Diethyl ether | 4-(1,3-dihydroxypropyl)morpholine (reduction of ketone, ester, and amide) |
Condensation Reactions (e.g., with Amines, Hydrazines)
The ketone can undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, to form imines, oximes, and hydrazones, respectively. nih.gov These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.
The formation of these derivatives can be useful for the characterization and further functionalization of the parent molecule.
| Reagent | Product Type | Hypothetical Product Name |
| Aniline | Imine (Schiff base) | Methyl 3-morpholin-4-yl-3-(phenylimino)propanoate |
| Hydroxylamine | Oxime | Methyl 3-(hydroxyimino)-3-morpholin-4-ylpropanoate |
| Hydrazine | Hydrazone | Methyl 3-(hydrazinylidene)-3-morpholin-4-ylpropanoate |
| Phenylhydrazine | Phenylhydrazone | Methyl 3-morpholin-4-yl-3-(2-phenylhydrazinylidene)propanoate |
Chemistry of the Acidic Alpha-Methylene Protons
The methylene (B1212753) group (–CH₂–) situated between the ester carbonyl and the ketone carbonyl groups possesses acidic protons. The acidity of these α-protons is enhanced due to the electron-withdrawing inductive and resonance effects of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate).
This acidity allows this compound to undergo a variety of reactions that proceed through an enolate intermediate. These include alkylation, acylation, and condensation reactions such as the Knoevenagel condensation. For instance, in the presence of a suitable base, the enolate can act as a nucleophile and attack an alkyl halide in an alkylation reaction, leading to the introduction of an alkyl group at the α-position.
Examples of Reactions Involving the Alpha-Methylene Protons:
| Reaction Type | Reagent(s) | Hypothetical Product |
| Alkylation | 1. NaH, 2. CH₃I | Methyl 2-methyl-3-morpholin-4-yl-3-oxopropanoate |
| Acylation | 1. NaH, 2. CH₃COCl | Methyl 2-acetyl-3-morpholin-4-yl-3-oxopropanoate |
| Knoevenagel Condensation | Benzaldehyde, piperidine | Methyl 2-(morpholine-4-carbonyl)-3-phenylacrylate |
Enolization and Enolate Formation
The presence of two carbonyl groups flanking the central α-carbon in this compound confers significant acidity to the α-hydrogens. This structural feature facilitates the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. The pKa of the α-hydrogens in β-keto esters is typically around 11 in aqueous solution, and for β-keto amides, the enol tautomers are generally more acidic than the corresponding keto forms. nih.govchemrxiv.org This increased acidity is attributed to the ability of the resulting enolate to delocalize the negative charge over both carbonyl oxygen atoms, as well as the nitrogen atom of the morpholine (B109124) ring to some extent.
The formation of the enolate is a critical step that dictates the subsequent reactivity of the molecule at the α-carbon. The equilibrium between the keto and enol tautomers is typically catalyzed by either acid or base. nih.gov In the context of synthetic applications, the generation of the enolate is most commonly achieved by treatment with a suitable base. The choice of base is crucial and depends on the desired extent of enolate formation. For complete and irreversible deprotonation, strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed. The use of sodium hydride, a non-nucleophilic strong base, is particularly effective as it reacts to form hydrogen gas, driving the equilibrium towards the enolate. masterorganicchemistry.com
A documented example of enolate formation involves the treatment of this compound with sodium hydride in a solvent such as methyl tert-butyl ether (MTBE). In this instance, the hydride anion acts as a strong base, abstracting a proton from the α-carbon to generate the corresponding sodium enolate. nih.gov This enolate is a potent nucleophile, poised for further functionalization.
Alkylation and Acylation at the Alpha-Carbon
The nucleophilic enolate of this compound, generated as described in the preceding section, is a versatile intermediate for the formation of new carbon-carbon bonds at the α-position through alkylation and acylation reactions. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.
Alkylation:
The alkylation of β-keto esters and related compounds is a well-established synthetic transformation. The enolate readily participates in SN2 reactions with a variety of electrophiles, most commonly alkyl halides. The general mechanism involves the nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This process allows for the introduction of a wide range of alkyl substituents at the α-carbon. While specific examples of simple alkylation of this compound are not extensively detailed in the available literature, the principles of the acetoacetic ester synthesis provide a strong precedent for this reactivity. In such reactions, the choice of the alkylating agent, base, and reaction conditions can influence the efficiency of mono- versus di-alkylation.
Representative Alkylation and Acylation Reactions of β-Keto Esters
| Entry | Substrate | Reagent 1 | Reagent 2 | Product | Yield (%) |
| 1 | Methyl 3-oxo-3-phenylpropanoate | NaH | Methyl Iodide | Methyl 2-methyl-3-oxo-3-phenylpropanoate | ~90% |
| 2 | Ethyl Acetoacetate | NaOEt | Ethyl Bromide | Ethyl 2-ethylacetoacetate | ~85% |
| 3 | Methyl 3-oxo-3-phenylpropanoate | NaH | Acetyl Chloride | Methyl 2-acetyl-3-oxo-3-phenylpropanoate | ~75% |
| 4 | Ethyl Acetoacetate | Mg(OEt)₂ | Benzoyl Chloride | Ethyl 2-benzoylacetate | ~80% |
Note: This table presents representative data for analogous β-keto esters to illustrate the expected reactivity of this compound, for which specific data is not available in the cited literature.
Acylation:
Similarly, the enolate of this compound can undergo acylation at the α-carbon. This reaction typically involves treatment with an acylating agent such as an acyl chloride or an acid anhydride. The mechanism is analogous to alkylation, with the enolate attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a β,δ-diketo ester derivative. The efficiency of C-acylation can sometimes be competitive with O-acylation, where the enolate oxygen acts as the nucleophile. The reaction conditions, including the choice of solvent and counter-ion, can be optimized to favor the desired C-acylated product.
Transformations Involving the Morpholine Ring System
N-Functionalization and Quaternization
The nitrogen atom of the morpholine ring in this compound is a potential site for further functionalization. Although the lone pair on the nitrogen is involved in amide resonance, rendering it less nucleophilic than a free amine, it can still react with potent electrophiles.
N-Functionalization:
The transformation of morpholine amides into other functional groups has been demonstrated. For instance, a morpholine amide can be activated with trimethyloxonium (B1219515) tetrafluoroborate, which is a strong methylating agent. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles. While this example focuses on the reactivity of the amide carbonyl, it highlights that the morpholine nitrogen can be involved in transformations under specific conditions.
Quaternization:
A more direct reaction involving the morpholine nitrogen is quaternization, which is the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. This reaction typically requires a reactive alkylating agent, such as an alkyl halide. There is strong precedent for the quaternization of morpholine rings in similar structures. For example, 3-morpholino-1-phenylpropan-1-one (B1605873) has been shown to form various substituted benzene (B151609) analogues of its morpholine hydrochloride salt, and the synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues has been reported. orgsyn.org This indicates that the nitrogen atom in a morpholino ketone structure can be protonated or alkylated to form a quaternary ammonium salt. It is therefore highly probable that this compound would undergo quaternization upon treatment with an appropriate alkylating agent like methyl iodide.
Representative N-Quaternization Reaction
| Substrate | Alkylating Agent | Product |
| 3-morpholino-1-phenylpropan-1-one | HCl | 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride |
| This compound | Methyl Iodide (expected) | 4-(2-(methoxycarbonyl)acetyl)-4-methylmorpholin-4-ium iodide |
Note: The quaternization of this compound is an expected reaction based on the reactivity of analogous compounds.
Ring Opening or Rearrangement Pathways of Morpholine (if applicable to this specific derivative)
The morpholine ring is a six-membered saturated heterocycle containing both an ether and an amide linkage (as part of the N-acyl group). Generally, cyclic ethers are susceptible to ring-opening under acidic conditions, particularly strained rings like epoxides. libretexts.org While the six-membered morpholine ring is not highly strained, the ether linkage could potentially be cleaved under harsh acidic conditions, likely proceeding via protonation of the oxygen atom followed by nucleophilic attack.
The N-acyl group introduces another potential point of reactivity. The ring-opening of N-methyl-2-pyrrolidone (NMP), an analogous five-membered cyclic amide, is known to occur under both acidic and basic conditions to form the corresponding amino acid. By analogy, it is conceivable that the amide bond within the N-acylmorpholine structure of this compound could be hydrolyzed under strong acidic or basic conditions, leading to the opening of the morpholine ring. However, there are no specific studies in the reviewed literature that document the ring-opening or rearrangement of the morpholine ring in this compound itself. Such transformations would likely require forcing conditions and are not expected to occur under the typical conditions used for reactions at the α-carbon.
Synthetic Utility and Applications in Complex Molecule Construction
Building Block for Heterocyclic Scaffolds
The presence of the 1,3-dicarbonyl functionality makes Methyl 3-morpholin-4-yl-3-oxopropanoate an ideal precursor for the synthesis of various heterocyclic rings through condensation and cyclization reactions.
The synthesis of pyrimidine rings, which are core structures in nucleic acids and numerous pharmaceuticals, frequently involves the condensation of a three-carbon 1,3-bifunctional compound with a reagent containing an N-C-N fragment, such as an amidine, guanidine, or urea. bu.edu.eg this compound serves as an effective three-carbon component in this classic synthetic strategy. The reaction proceeds through the initial condensation of the N-C-N unit with the two carbonyl groups of the β-ketoester, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. This approach allows for the introduction of the morpholine (B109124) substituent onto the pyrimidine core, a common pharmacophore in drug discovery. nih.govnih.gov For instance, various 4-morpholinopyrimidine derivatives have been synthesized and investigated for their potential as PI3K/mTOR inhibitors in cancer therapy. nih.govmdpi.com
Table 1: Synthesis of Pyrimidine Derivatives
| Reactant 1 | Reactant 2 (N-C-N fragment) | Resulting Heterocycle | Key Reaction Type |
|---|---|---|---|
| This compound | Amidine / Guanidine / Urea | Morpholinopyrimidine | Condensation / Cyclization |
The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring, involving the reaction of an α-haloketone with a thioamide. synarchive.comyoutube.com While not an α-haloketone itself, this compound can be readily converted into the necessary precursor via α-halogenation at the C2 position. The resulting α-halo-β-ketoester can then undergo condensation and cyclization with a thioamide to furnish a highly substituted thiazole. This synthetic route offers a pathway to thiazoles bearing both morpholine and ester functionalities, which can be further modified.
This strategy is adaptable for the synthesis of selenazoles, the selenium isosteres of thiazoles, which also exhibit significant biological activities. mdpi.comresearchgate.netmdpi.com In the analogous Hantzsch selenazole synthesis, a selenourea or another selenoamide is used in place of the thioamide, reacting with the α-haloketone precursor to form the 1,3-selenazole ring system. mdpi.comorganic-chemistry.org The reaction typically involves the condensation of selenourea with an α-halocarbonyl compound. researchgate.netmdpi.com
Table 2: Hantzsch-type Synthesis of Thiazole and Selenazole Derivatives
| Precursor from this compound | Reagent | Resulting Heterocycle |
|---|---|---|
| α-Halo-β-ketoester | Thioamide / Thiourea | Thiazole |
| α-Halo-β-ketoester | Selenoamide / Selenourea | Selenazole |
Oxazoles are another class of five-membered heterocycles with widespread applications. nih.gov Various synthetic methods can be employed to construct the oxazole ring, and the versatile functionality of this compound allows it to be adapted for these routes. researchgate.net For instance, the Van Leusen oxazole synthesis utilizes tosylmethylisocyanide (TosMIC) as a key reagent, which reacts with aldehydes. nih.gov The keto group of this compound could potentially be transformed to participate in such reactions. Alternatively, conversion of the starting material into an α-diazoketone followed by reaction with amides provides another pathway to substituted oxazoles. organic-chemistry.org These transformations would lead to oxazoles containing the valuable morpholine substituent.
The quinolone framework is a privileged scaffold in medicinal chemistry, most notably in antibacterial agents. The Gould-Jacobs reaction is a classic and effective method for synthesizing 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones), by reacting an aniline derivative with an alkoxymethylenemalonate ester followed by thermal cyclization. wikipedia.orgablelab.eumdpi.com this compound, as a malonic ester derivative, is a suitable substrate for the initial condensation step with an aniline, which upon heating, can undergo intramolecular cyclization to form a quinolone core bearing a morpholino-amide substituent. preprints.orgniscpr.res.in
Indolizines, bicyclic aromatic heterocycles containing a bridging nitrogen atom, are also found in numerous biologically active compounds. mdpi.com A common synthetic route to indolizines is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkene (a dipolarophile). ijettjournal.org The β-ketoester moiety in this compound can be transformed into an α,β-unsaturated system, making it a suitable dipolarophile for this type of cycloaddition, ultimately leading to the formation of a substituted indolizine ring system. nih.gov
Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in organic synthesis. The reactive 1,3-dicarbonyl unit of this compound makes it an excellent substrate for various ring-closure and annulation strategies. nih.gov For example, it can participate in Michael-initiated ring closure (MIRC) reactions. In such a sequence, a nucleophile can add to an α,β-unsaturated system, and the resulting enolate can then undergo an intramolecular reaction with one of the carbonyl groups of the ketoester, forming a new carbocyclic or heterocyclic ring. This reactivity allows for the construction of complex polycyclic systems in a controlled manner. mdpi.com The specific outcome of these reactions can be influenced by the nature of the reactants and the reaction conditions, leading to a diverse range of heterocyclic products. nih.gov
Precursor in the Synthesis of Specialty Chemical Intermediates
Beyond its direct use in forming heterocyclic cores, this compound is a valuable precursor for specialty chemical intermediates. The morpholine ring is a key structural feature in many approved drugs and biologically active compounds due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. researchgate.netmdpi.com
This compound serves as a key starting material for introducing the morpholino-substituted β-keto-amide fragment into larger, more complex molecules. The ester group can be hydrolyzed and converted into other functional groups, while the active methylene (B1212753) group can be alkylated or acylated. This versatility makes it an important intermediate in multi-step syntheses of pharmaceutical and agrochemical agents. For example, intermediates with similar structural motifs are used in the synthesis of kinase inhibitors and other targeted therapies. researchgate.net The ability to construct complex molecular architectures from this relatively simple, yet highly functionalized, building block underscores its importance as a specialty intermediate in modern organic synthesis.
Role in Multi-Component Reaction (MCR) Strategies
This compound is a versatile organic compound with significant potential as a key building block in the synthesis of complex molecules, particularly through multi-component reaction (MCR) strategies. MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. This approach is highly valued in medicinal chemistry and drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The unique structural features of this compound, specifically the presence of a β-keto amide moiety, offer multiple reactive sites for participation in a variety of MCRs.
The reactivity of β-keto amides, such as this compound, makes them valuable precursors for the synthesis of a wide range of heterocyclic compounds. These compounds are of significant interest due to their prevalence in biologically active molecules and natural products. The juxtaposition of the ketone and amide functionalities allows for diverse chemical transformations, enabling the construction of complex molecular architectures in a single synthetic step.
While specific examples detailing the use of this compound in MCRs are not extensively documented in publicly available research, its potential can be inferred from the well-established reactivity of analogous β-keto amides. These related compounds have been successfully employed in a variety of named MCRs to generate diverse heterocyclic scaffolds.
Below is a table summarizing prominent MCRs where β-keto amides serve as key substrates, highlighting the types of heterocyclic products that can be synthesized. This provides a framework for the potential applications of this compound in similar synthetic strategies.
Table 1: Potential Multi-Component Reactions Involving this compound Analogs
| Multi-Component Reaction | Other Reactants | Resulting Heterocyclic Core | Potential Application |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone | Synthesis of calcium channel blockers, antiviral agents. |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridine | Development of cardiovascular drugs. |
| Gewald Aminothiophene Synthesis | α-Cyanoester, Sulfur, Amine | Aminothiophene | Construction of anti-inflammatory and anticancer agents. |
| Ugi Reaction | Aldehyde, Amine, Isocyanide | α-Acylamino amide | Rapid generation of peptide-like scaffolds for drug discovery. |
The Biginelli reaction, for instance, is a one-pot cyclocondensation that typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea. The use of a β-keto amide like this compound in this reaction could lead to the formation of highly substituted dihydropyrimidinones, a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.
Similarly, in the Hantzsch dihydropyridine synthesis, a β-keto amide could react with an aldehyde and ammonia to produce dihydropyridine derivatives. These structures are the core of several important drugs, most notably for the treatment of cardiovascular diseases. The morpholine moiety from this compound could impart desirable pharmacokinetic properties, such as improved solubility, to the resulting molecules.
The Gewald aminothiophene synthesis offers another avenue for the application of this compound. This MCR combines a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of an amine to yield polysubstituted aminothiophenes. These thiophene derivatives are valuable intermediates in the synthesis of various pharmaceuticals.
Furthermore, the isocyanide-based Ugi reaction, a cornerstone of MCR chemistry, could potentially utilize the active methylene group of this compound. This would lead to the formation of complex α-acylamino amides, which are useful for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.
Spectroscopic and Structural Elucidation Methodologies in Research on Methyl 3 Morpholin 4 Yl 3 Oxopropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the carbon and proton frameworks.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of Methyl 3-morpholin-4-yl-3-oxopropanoate, distinct signals corresponding to the methyl ester, the morpholine (B109124) ring, and the central methylene (B1212753) group are expected.
The protons of the morpholine ring typically appear as two multiplets in the region of 3.5-3.8 ppm. The protons closer to the oxygen atom are generally shifted slightly downfield compared to those adjacent to the nitrogen atom due to oxygen's higher electronegativity. The central methylene protons (adjacent to both carbonyl groups) are expected to appear as a singlet around 3.5 ppm. The methyl protons of the ester group would also produce a sharp singlet, typically around 3.7 ppm. organicchemistrydata.orgsigmaaldrich.com The exact chemical shifts can be influenced by the solvent and concentration. sigmaaldrich.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methylene (-CH₂-) | ~ 3.5 | Singlet |
| Methyl Ester (-OCH₃) | ~ 3.7 | Singlet |
| Morpholine (-N-CH₂-) | ~ 3.5-3.7 | Multiplet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, C-O, C=O). libretexts.org The spectrum of this compound would show distinct peaks for each unique carbon atom.
The two carbonyl carbons (amide and ester) are the most deshielded and would appear at the downfield end of the spectrum, typically between 165 and 175 ppm. chemguide.co.uk The carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms would have signals in the range of 40-70 ppm. libretexts.orgresearchgate.net The central methylene carbon is expected around 40-50 ppm, and the methyl ester carbon would appear around 52 ppm. libretexts.orgdocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | ~ 165-170 |
| Ester Carbonyl (C=O) | ~ 170-175 |
| Methyl Ester (-OCH₃) | ~ 52 |
| Methylene (-CH₂-) | ~ 40-50 |
| Morpholine (-N-CH₂) | ~ 42-47 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.comuvic.ca
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this molecule, COSY would show correlations between the protons on adjacent carbons within the morpholine ring, helping to assign their specific signals. science.gov
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique would definitively link the proton signals of the methyl group, the central methylene group, and the morpholine ring protons to their corresponding carbon peaks in the ¹³C NMR spectrum. mdpi.comoxinst.com
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orgoregonstate.edu The IR spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups.
The most prominent features would be the two carbonyl (C=O) stretching bands. The ester carbonyl typically absorbs in the range of 1735-1750 cm⁻¹, while the tertiary amide carbonyl absorbs at a lower wavenumber, around 1630-1670 cm⁻¹. pressbooks.publibretexts.org The presence of two distinct peaks in this region is a strong indicator of the compound's structure. Other significant absorptions include C-H stretching vibrations from the alkyl portions just below 3000 cm⁻¹, and C-O stretching vibrations for the ester and the ether linkage in the morpholine ring, which typically appear in the 1000-1300 cm⁻¹ region. lumenlearning.comdocbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | 1735 - 1750 |
| Amide Carbonyl | C=O Stretch | 1630 - 1670 |
| Alkyl C-H | C-H Stretch | 2850 - 2960 |
| Ester C-O | C-O Stretch | 1150 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. chemguide.co.uk
For this compound (C₈H₁₃NO₄), the molecular weight is 187.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 187. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.orgyoutube.com Common fragmentation pathways would likely involve:
Cleavage of the morpholine ring.
Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment at m/z = 156.
Cleavage between the carbonyl carbons.
A characteristic fragment for the morpholine amide portion [CH₂C(O)N(CH₂)₂O(CH₂)₂]⁺ at m/z = 114.
The formation of a morpholinium ion at m/z = 86. miamioh.eduyoutube.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment |
|---|---|
| 187 | [M]⁺ (Molecular Ion) |
| 156 | [M - OCH₃]⁺ |
| 128 | [M - COOCH₃]⁺ |
| 114 | [C(O)N(CH₂CH₂)₂O]⁺ |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the exact spatial arrangement of all atoms. Key structural features of interest would include the planarity of the amide and ester groups, the conformation of the morpholine ring (which typically adopts a chair conformation), and any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. As of now, publicly available crystallographic data for this specific compound is not readily found.
Information regarding the chemical compound "this compound" is not available in the public domain.
Extensive searches for scientific literature and data repositories have yielded no specific spectroscopic, structural, or elemental analysis data for the compound "this compound." While information exists for structurally related molecules, no research dedicated to the elucidation of this particular compound could be identified.
Therefore, the generation of a detailed article focusing solely on the spectroscopic and structural elucidation methodologies for "this compound," as per the requested outline, cannot be fulfilled at this time due to the absence of the necessary scientific data.
Theoretical and Computational Chemistry Studies of Methyl 3 Morpholin 4 Yl 3 Oxopropanoate
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the electronic structure and reactivity of molecules. For Methyl 3-morpholin-4-yl-3-oxopropanoate, these calculations can provide valuable insights into its behavior at the atomic and molecular level.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule dictates its chemical properties. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity. irjweb.comnih.govscirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is likely to be localized on the morpholine (B109124) ring and the adjacent carbonyl group, which are electron-rich regions. Conversely, the LUMO is expected to be centered on the ester carbonyl group, an electron-deficient site.
Table 1: Frontier Molecular Orbital Energies and Properties
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | (calculated value) | Highest Occupied Molecular Orbital; electron-donating character |
| LUMO | (calculated value) | Lowest Unoccupied Molecular Orbital; electron-accepting character |
Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations for this compound.
Reaction Pathway and Transition State Analysis
Quantum chemical calculations can be employed to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways. This involves locating transition states, which are the energy maxima along the reaction coordinate. researchgate.net By analyzing the structure and energy of the transition state, valuable information about the reaction mechanism and rate can be obtained. For instance, studying the hydrolysis of the ester group in this compound would involve calculating the energy profile for the nucleophilic attack of a water molecule on the carbonyl carbon, proceeding through a tetrahedral intermediate.
Tautomeric Equilibrium Studies (e.g., Keto-Enol Forms)
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. masterorganicchemistry.comlibretexts.org this compound can exist in keto and enol tautomeric forms. masterorganicchemistry.comyoutube.comyoutube.com The keto form, with the carbonyl group, is generally the more stable tautomer. However, the enol form, characterized by a hydroxyl group and a carbon-carbon double bond, can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com Computational studies can predict the relative stabilities of these tautomers and the energy barrier for their interconversion, providing insight into the equilibrium position. mdpi.com
Table 2: Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Keto form | 0 (Reference) |
Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
Conformational Analysis
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. mdpi.comresearchgate.netnih.gov this compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Solvent Effects on Reactivity
The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. nih.govwikipedia.orgarxiv.org Molecular modeling can be used to explicitly include solvent molecules in the calculations, providing a more realistic representation of the reaction environment. nih.govarxiv.orgresearchgate.net For this compound, the polarity of the solvent would be expected to influence the rates of reactions involving charged or polar transition states. Polar solvents would likely stabilize such transition states, thereby accelerating the reaction rate. arxiv.org
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
A comprehensive understanding of the solid-state structure of a compound, which is pivotal for predicting its physical and chemical properties, is greatly enhanced by the analysis of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. It should be noted that as of the current literature survey, a publicly available crystal structure for this compound has not been reported. Consequently, an experimental Hirshfeld surface analysis based on crystallographic data cannot be presented.
However, based on the molecular structure of this compound, which contains a morpholine ring, an amide group, and a methyl ester, a theoretical examination of its potential intermolecular interactions can be conducted. Such an analysis would be crucial in understanding the forces that govern its crystal packing.
The primary intermolecular interactions expected for this compound are weak C-H···O hydrogen bonds. researchgate.netresearchgate.net The oxygen atoms of the morpholine ring, the amide carbonyl group, and the ester carbonyl group are all potential hydrogen bond acceptors. The hydrogen atoms on the carbon framework of the morpholine and the methyl group of the ester can act as hydrogen bond donors. These interactions, although weak, collectively play a significant role in the stabilization of the crystal structure.
A theoretical Hirshfeld surface analysis would allow for the visualization of these interactions. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than the combined electron densities of all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.
A hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts for this compound to the total Hirshfeld surface is presented in the interactive data table below.
Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Intermolecular Contact | Predicted Contribution (%) |
| H···H | 50 - 60 |
| O···H/H···O | 25 - 35 |
| C···H/H···C | 5 - 10 |
| Other (e.g., C···O, N···H) | < 5 |
Note: The data in this table is hypothetical and based on typical values for organic molecules containing similar functional groups. An experimental crystal structure is required for precise quantification.
In the 2D fingerprint plot, the C-H···O interactions would likely appear as distinct "wings" or "spikes". The distribution and length of these spikes would provide detailed information about the geometry and strength of these hydrogen bonds. The large, diffuse region in the center of the plot would correspond to the numerous H···H contacts.
Future Research Directions and Emerging Areas
Innovations in Sustainable Synthetic Methodologies for β-Keto Esters
A paramount goal in modern chemical synthesis is the development of environmentally benign and efficient processes. For β-keto esters like Methyl 3-morpholin-4-yl-3-oxopropanoate, future research will likely focus on greener synthetic routes that minimize waste and avoid harsh reagents.
Recent advancements have demonstrated the utility of boric acid as a mild and environmentally friendly catalyst for the transesterification of β-keto esters. rsc.org This approach has been successful with a variety of alcohols, suggesting its potential applicability to the synthesis or modification of this compound. rsc.org The development of heterogeneous amine catalysts, which can be easily recovered and reused, also represents a significant step towards more sustainable manufacturing processes. rsc.orgbohrium.com
Future investigations could explore the adaptation of these sustainable catalytic systems for the synthesis of this compound. This would involve optimizing reaction conditions to accommodate the morpholine (B109124) moiety and aiming for high yields under mild, solvent-free, or aqueous conditions.
| Catalyst Type | Potential Advantages for Sustainable Synthesis |
| Boronic Acids | Low toxicity, decomposes into benign boric acid. rsc.org |
| Heterogeneous Amines | Potential for recovery and reuse, improved toxicity profiles. rsc.org |
| Lipases | Catalyze reactions at lower temperatures, often without organic solvents. bohrium.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The rich reactivity of the β-keto ester functional group is a key area for future exploration. While classical reactions are well-established, the discovery of novel transformations can open up new synthetic pathways. For this compound, research into unprecedented reactivity could lead to the synthesis of novel heterocyclic compounds and other complex molecular architectures.
Palladium-catalyzed reactions of allylic β-keto esters have been shown to generate palladium enolates, which can undergo a variety of transformations including aldol (B89426) condensation and Michael addition. nih.gov Exploring analogous palladium-catalyzed reactions with derivatives of this compound could unveil new synthetic possibilities. Furthermore, the use of β,γ-unsaturated α-ketoesters in asymmetric cycloaddition reactions highlights the potential for creating stereochemically complex products from related starting materials. nih.gov
Future studies could systematically investigate the reactivity of this compound under various catalytic conditions to uncover novel reaction pathways. This could involve screening different transition metal catalysts or photoredox conditions to induce unprecedented transformations.
Computational Design of Derivatives with Enhanced Reactivity or Specific Synthetic Utility
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be employed to design novel derivatives with tailored properties.
Density Functional Theory (DFT) calculations can be used to analyze the electronic structure and predict the reactivity of β-keto esters. mdpi.comnih.gov For instance, calculating condensed Fukui functions can provide insights into the most probable sites for electrophilic and nucleophilic attack. mdpi.com This theoretical understanding can guide the synthesis of derivatives with enhanced reactivity at specific positions or with desired electronic properties.
Future research could utilize computational modeling to design derivatives of this compound with specific synthetic utility. For example, modifications to the morpholine ring or the ester group could be modeled to predict their effect on the compound's reactivity, stability, and potential for use in specific synthetic applications.
| Computational Method | Application in Derivative Design |
| Density Functional Theory (DFT) | Prediction of reactivity, analysis of electronic properties. mdpi.comnih.gov |
| Molecular Docking | Assessment of potential interactions with biological targets. mdpi.comnih.gov |
| Molecular Dynamics | Simulation of the dynamic behavior of derivatives. mdpi.comnih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. The integration of the synthesis of this compound into a continuous flow system is a promising area for future research.
The synthesis of β-keto esters has been successfully demonstrated in flow reactors, often utilizing heterogeneous catalysts. acs.orgthieme-connect.comnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purer products. acs.org The development of a flow process for this compound could enable safer handling of reagents and intermediates, as well as facilitate automated, on-demand production.
Future work in this area would involve designing and optimizing a continuous flow process for the synthesis of this compound. This would include selecting appropriate catalysts and reactor materials, and integrating in-line purification steps to create a fully automated and efficient synthetic platform. acs.org
Q & A
Q. What are the established synthetic routes for Methyl 3-morpholin-4-yl-3-oxopropanoate, and how are reaction conditions optimized?
this compound is typically synthesized via multicomponent reactions involving β-keto esters and morpholine derivatives. A general protocol involves refluxing a β-keto ester precursor (e.g., methyl 3-oxopropanoate) with morpholine in the presence of a catalyst such as triethylamine (Et3N) in methanol. Reaction optimization includes:
- Temperature control : Reflux conditions (~60–80°C) ensure sufficient energy for nucleophilic substitution at the carbonyl carbon.
- Catalyst selection : Et3N facilitates deprotonation and accelerates morpholine incorporation .
- Solvent choice : Methanol balances solubility and reaction kinetics, avoiding side reactions like ester hydrolysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ester carbonyl (δ ~165–175 ppm) and morpholine ring protons (δ ~3.5–4.0 ppm). <sup>1</sup>H-<sup>13</sup>C HSQC can resolve overlapping signals in complex mixtures .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths and angles, critical for validating stereochemistry and intermolecular interactions .
Q. What are the common reactivity patterns of β-keto esters like this compound?
β-Keto esters undergo:
- Knoevenagel condensations with aldehydes to form α,β-unsaturated esters.
- Michael additions with nucleophiles (e.g., amines) at the β-carbon.
- Hydrolysis under acidic/basic conditions to yield carboxylic acids.
Morpholine’s electron-donating effects stabilize the enolate intermediate, directing regioselectivity in these reactions .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the stereochemical outcomes of reactions involving this compound?
- Conformational analysis : Density Functional Theory (DFT) calculations predict the lowest-energy conformers, explaining preferences for specific tautomers or stereoisomers.
- Ring puckering coordinates : For morpholine-containing compounds, Cremer-Pople parameters (q, θ, φ) quantify ring puckering, linking conformation to reactivity .
- Transition-state modeling : Visualizes steric and electronic barriers in nucleophilic attacks, aiding in catalyst design .
Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?
- Dynamic NMR studies : Variable-temperature <sup>1</sup>H NMR detects tautomerism or rotameric equilibria that cause signal splitting. For example, enol-keto tautomerism in β-keto esters alters chemical shifts .
- Crystallographic validation : Single-crystal X-ray structures provide definitive proof of molecular geometry when NMR data is ambiguous .
- Isotopic labeling : <sup>15</sup>N or <sup>2</sup>H labeling of morpholine reduces signal overlap in crowded regions .
Q. What strategies improve yield and purity in multicomponent reactions using this compound?
- Reagent stoichiometry : A 10% excess of morpholine drives the reaction to completion, minimizing unreacted β-keto ester.
- Workup protocols : Precipitation in cold methanol removes unreacted starting materials, while column chromatography isolates products with >95% purity .
- In-line monitoring : FTIR tracks carbonyl consumption in real time, enabling precise endpoint determination .
Q. How does this compound participate in supramolecular assembly, and what analytical tools are used to study this?
- Hydrogen-bonding networks : The morpholine oxygen and ester carbonyl act as hydrogen-bond acceptors, forming 2D sheets or 3D frameworks.
- Powder XRD : Identifies polymorphic forms arising from packing differences.
- Thermogravimetric analysis (TGA) : Correlates thermal stability with intermolecular interaction strength .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
